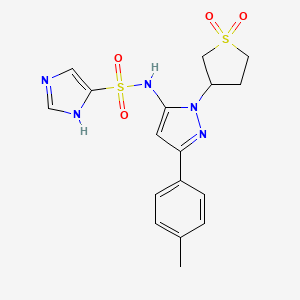

N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

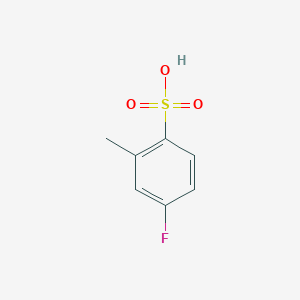

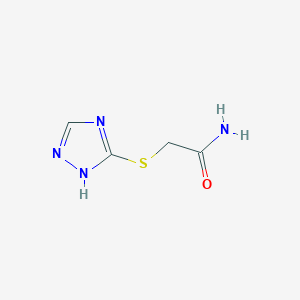

The compound “N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The 3,5-dimethoxybenzyl group suggests the presence of a benzene ring with two methoxy (OCH3) groups attached at the 3rd and 5th positions . The tosyl group (CH3C6H4SO2) is a common protecting group in organic synthesis .

Chemical Reactions Analysis

Again, without specific resources, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence its properties .科学的研究の応用

Antipsychotic Potential

Research has explored the properties of compounds structurally related to N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, highlighting their potential as antipsychotic agents. A study by Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of several benzamide derivatives, demonstrating their potential in treating psychiatric disorders while indicating a lower tendency to induce extrapyramidal side effects, which are common with many antipsychotic drugs. These findings suggest that structurally similar compounds, including N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, could be beneficial for developing new antipsychotic medications with improved safety profiles (Högberg et al., 1990).

Substance P Receptor Antagonism

Another study by Mills et al. (1993) involved the synthesis of N,N'-diacylpiperazine-2-carboxamides as potent antagonists of the NK-1 (Substance P) receptor. This research provides insight into the modulation of Substance P, which is implicated in pain and inflammatory processes, suggesting that derivatives of N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide could have therapeutic applications in pain management and inflammation (Mills et al., 1993).

Gastric Acid Secretion Inhibition

Research into nicotinamide derivatives, including 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridinyl)pyridine-3-carboxamides, by Terauchi et al. (1997), explored their role as gastric antisecretory agents. These compounds demonstrated potent inhibitory activity against gastric acid secretion, highlighting the potential of structurally related compounds like N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide in treating acid-related gastrointestinal disorders (Terauchi et al., 1997).

HIV Integrase Inhibition

Pace et al. (2007) reported on the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as a class of agents that inhibit the HIV-integrase-catalyzed strand transfer process. This study underscores the potential application of compounds like N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide in the development of new antiviral agents, particularly against HIV, by targeting the integrase enzyme (Pace et al., 2007).

Anti-depressant Activity

The study by Mahesh et al. (2011) on the synthesis and evaluation of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists indicates their potential anti-depressant activity. This suggests that N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide derivatives could be explored for their efficacy in treating depressive disorders by modulating the 5-HT3 receptor (Mahesh et al., 2011).

作用機序

Target of Action

The primary target of this compound is Dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .

Mode of Action

This inhibition disrupts the synthesis of nucleotides and interferes with cell growth and division .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway . This pathway is responsible for the synthesis of tetrahydrofolate, a co-factor involved in the production of nucleotides. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide production and, consequently, a reduction in DNA replication and cell division .

Result of Action

The inhibition of DHFR and the subsequent disruption of the folate pathway can lead to a decrease in cell growth and division . This could potentially make the compound useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Safety and Hazards

特性

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-17-5-7-21(8-6-17)31(27,28)25(22(26)24-11-9-23(2)10-12-24)16-18-13-19(29-3)15-20(14-18)30-4/h5-8,13-15H,9-12,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHESHMQGACQFRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC(=C2)OC)OC)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)

![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2992521.png)

![(5-Methylpyrazin-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2992526.png)

![(E)-4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2992528.png)

![2-[3-(4-Fluorophenyl)-2,2'-dioxospiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl]acetonitrile](/img/structure/B2992531.png)

![4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2992532.png)